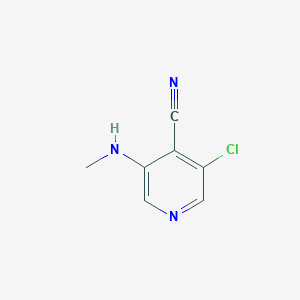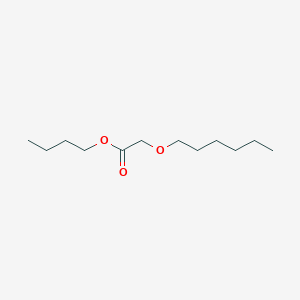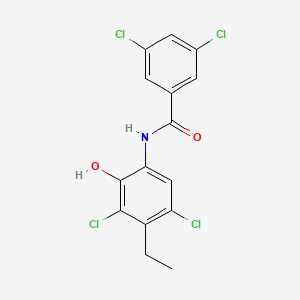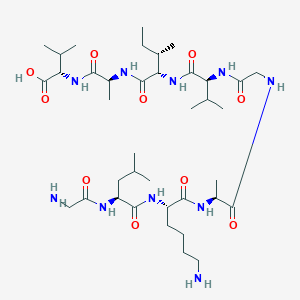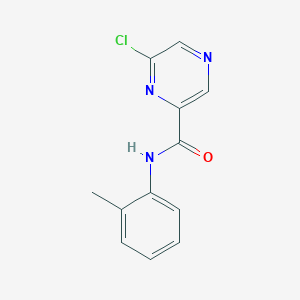
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is a chemical compound with the molecular formula C12H10ClN3O It is a derivative of pyrazinecarboxamide, characterized by the presence of a chlorine atom at the 6th position and a 2-methylphenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- typically involves the reaction of 2-methylbenzylamine with 2-chloro-6-pyrazinecarboxylic acid methyl ester. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazinecarboxamide derivatives, while substitution reactions can produce a variety of substituted pyrazinecarboxamides.
Applications De Recherche Scientifique
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-pyrazinecarboxamide: A closely related compound with similar structural features.
2-Pyrazinecarboxamide, 6-chloro-N-[(2-methylphenyl)methyl]-: Another derivative with a different substitution pattern.
Uniqueness
Pyrazinecarboxamide, 6-chloro-N-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
362622-82-0 |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
6-chloro-N-(2-methylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8-4-2-3-5-9(8)16-12(17)10-6-14-7-11(13)15-10/h2-7H,1H3,(H,16,17) |
Clé InChI |
AXHHSRACODCVKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
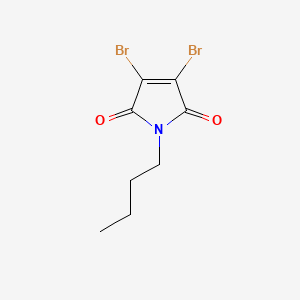
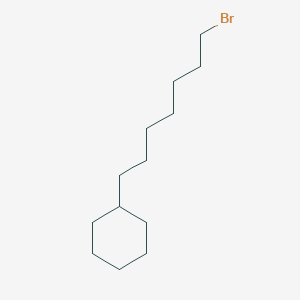
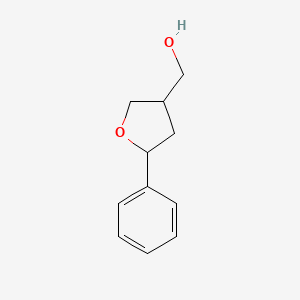
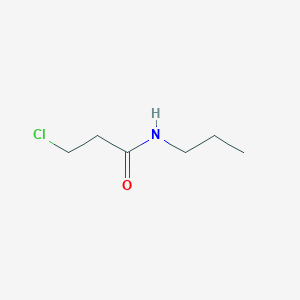
![10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol](/img/structure/B14252942.png)
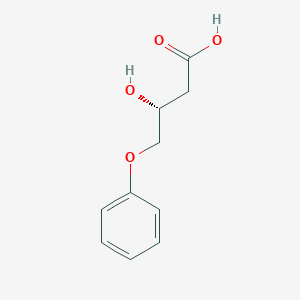
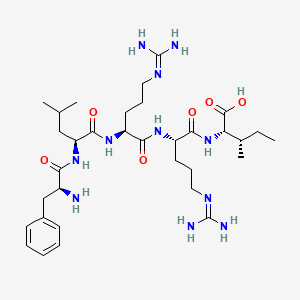
![3-[4-(Tetradecylselanyl)phenyl]thiophene](/img/structure/B14252956.png)
